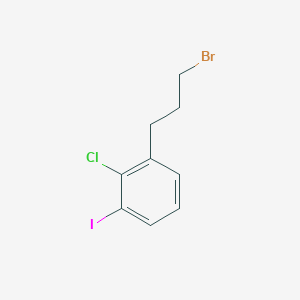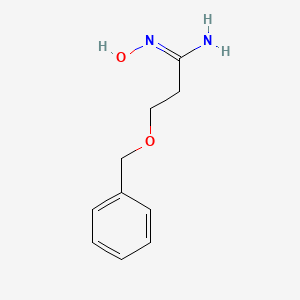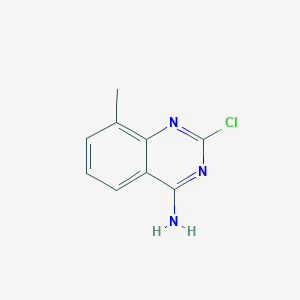
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitro-2-isoxazoline.
Reduction of the Nitro Group: The nitro group in the isoxazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted isoxazoles.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
®-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl: The enantiomer of the compound, with potentially different biological activity.
3,5-Dimethylisoxazole: A simpler analog without the ethan-1-amine group.
Isoxazole-4-carboxylic acid: Another isoxazole derivative with different functional groups.
Uniqueness
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and the presence of the isoxazole ring make it a valuable compound for research and industrial applications.
特性
分子式 |
C7H13ClN2O |
|---|---|
分子量 |
176.64 g/mol |
IUPAC名 |
(1S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-4(8)7-5(2)9-10-6(7)3;/h4H,8H2,1-3H3;1H/t4-;/m0./s1 |
InChIキー |
JBIDWRUFHQNMEO-WCCKRBBISA-N |
異性体SMILES |
CC1=C(C(=NO1)C)[C@H](C)N.Cl |
正規SMILES |
CC1=C(C(=NO1)C)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


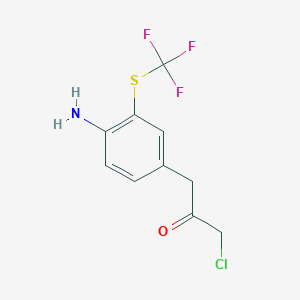

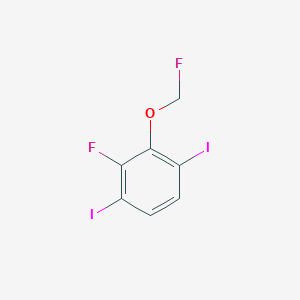
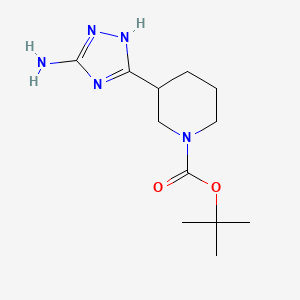


![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)

